(2R)-2-amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials available and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of different functional groups would likely result in a complex three-dimensional structure. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, the carboxylic acid group could undergo reactions with bases or other nucleophiles, and the sulfanyl group might be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in different solvents, and stability under various conditions .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride involves the reaction of L-cysteine with phenylformic acid followed by protection of the amine group and subsequent reaction with chloroacetic acid. The resulting product is then deprotected and reacted with hydrochloric acid to yield the final product.", "Starting Materials": [ "L-cysteine", "Phenylformic acid", "Chloroacetic acid", "Hydrochloric acid" ], "Reaction": [ "L-cysteine is reacted with phenylformic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the corresponding amide.", "The amine group of the resulting product is then protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).", "The protected amide is then reacted with chloroacetic acid in the presence of a base such as triethylamine to yield the corresponding ester.", "The protecting group is then removed using a suitable deprotecting agent such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) to yield the final product, (2R)-2-amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid.", "The final product is then reacted with hydrochloric acid to yield the hydrochloride salt of the compound, (2R)-2-amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride." ] } | |
CAS RN |
33375-71-2 |
Product Name |
(2R)-2-amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride |
Molecular Formula |
C11H15ClN2O3S |
Molecular Weight |
290.8 |
Purity |
95 |
Origin of Product |
United States |
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